![molecular formula C7H13ClN2O2 B3028105 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1609395-61-0](/img/structure/B3028105.png)

1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

Descripción general

Descripción

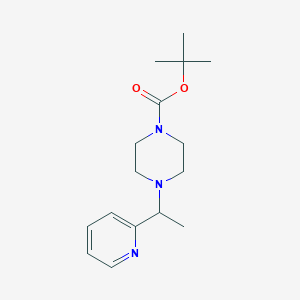

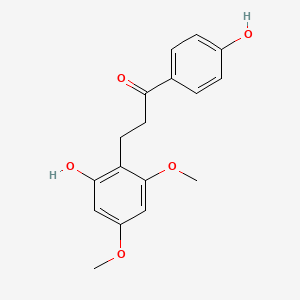

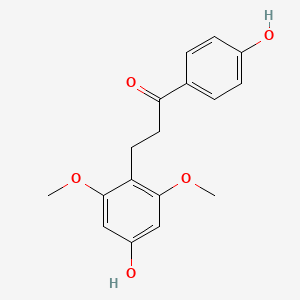

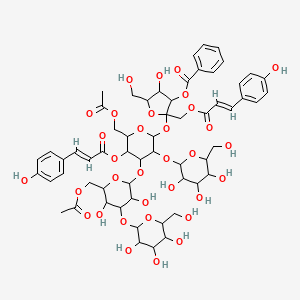

The compound "1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride" is a spirocyclic compound that is part of a broader class of compounds with potential biological activities. The spirocyclic framework is characterized by the presence of two rings that share a single atom, which in this case is an oxygen atom. The compound's structure includes nitrogen atoms, suggesting potential for activity in biological systems.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized from 4-aminophenol and α-glycolic acid or lactic acid through a metal-catalyzed oxidative cyclization as a key step . This suggests that the synthesis of "this compound" could potentially involve similar starting materials and key steps, although the exact synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like "this compound" is characterized by the presence of a spiro linkage, which is a type of bicyclic system where two rings are joined through one common atom. The presence of nitrogen atoms within the structure indicates that the compound could be involved in hydrogen bonding and other interactions relevant to biological activity .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including ring transformations. For example, 1-Oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones were transformed into 4,5-dihydro-4-hydroxy-1H-pyrazole-4-carboxylic acid derivatives through reactions with nucleophiles . This indicates that "this compound" may also be amenable to nucleophilic attacks and subsequent ring transformations, although the specific reactions it undergoes are not described in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not explicitly detailed in the provided papers. However, the properties of spirocyclic compounds generally include solubility in organic solvents and the ability to form salts, which can affect their bioavailability and pharmacokinetics. The presence of nitrogen atoms suggests that the compound could exist in different protonation states depending on the pH, which could influence its solubility and reactivity .

Relevant Case Studies

Several of the provided papers discuss the biological activities of spirocyclic compounds. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent anticancer activity against various human cancer cell lines . Another study reported the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones in rats and dogs, with some compounds acting as alpha-adrenergic blockers . These case studies suggest that "this compound" could also have potential therapeutic applications, although direct evidence for this specific compound is not provided.

Aplicaciones Científicas De Investigación

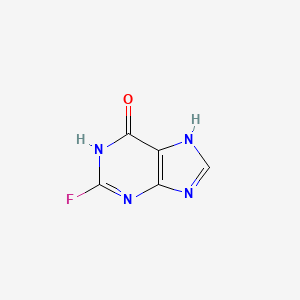

Inhibitory Activity in Treating Chronic Kidney Diseases

1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride and its derivatives have been explored for their therapeutic potential in treating chronic kidney diseases. A study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds demonstrated significant efficacy in reducing serum creatinine levels in a rat model of chronic kidney disease (Kato et al., 2014).

Potential as T-type Calcium Channel Antagonists

The compound has shown promise as a T-type calcium channel antagonist. Research involving 2,8-diazaspiro[4.5]decan-1-one derivatives revealed potent inhibition of T-type calcium channels with modest selectivity over L-type channels, suggesting potential applications in the treatment of neurological disorders (Fritch & Krajewski, 2010).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of diazaspiro[4.5]decan-2-one derivatives. For example, the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives has been reported, with molecular mechanics energy minimization techniques employed to understand their structure (Farag et al., 2008).

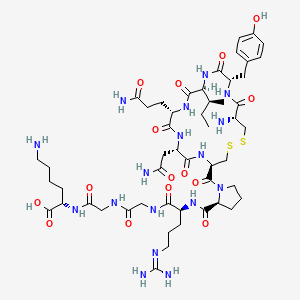

Role in Chemokine Receptor Antagonism

Furthermore, certain 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent CCR4 antagonists. These compounds demonstrated the ability to induce endocytosis of CCR4, a property not commonly shared by small molecule antagonists of chemokine receptors, indicating potential for therapeutic applications in immunology and oncology (Shukla et al., 2016).

Enantioseparation and Chiral Analysis

Enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones has been achieved using different polysaccharide type chiral stationary phases, demonstrating the compound's significance in chiral analysis and the potential for developing enantiomerically pure pharmaceuticals (Aboul‐Enein et al., 2018).

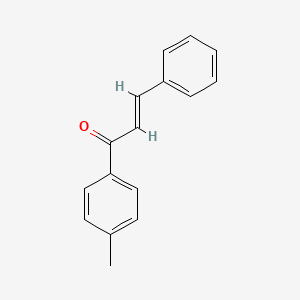

Antitumor Activity

Research has also been conducted on the antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds have shown moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancer, indicating their potential as antitumor agents (Yang et al., 2019).

Safety and Hazards

For safety and hazards related to 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Propiedades

IUPAC Name |

1-oxa-3,9-diazaspiro[4.5]decan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c10-6-9-5-7(11-6)2-1-3-8-4-7;/h8H,1-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVQEVZRMZRUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)CNC(=O)O2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609395-61-0 | |

| Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)

![(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3028036.png)